molecular formula C8H8BrFO2S B6606119 1-(3-bromophenyl)ethane-1-sulfonylfluoride CAS No. 2171961-53-6

1-(3-bromophenyl)ethane-1-sulfonylfluoride

Cat. No.: B6606119
CAS No.: 2171961-53-6
M. Wt: 267.12 g/mol
InChI Key: KOKTXDOMGAHRFO-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)ethane-1-sulfonylfluoride is an organic compound that features a bromophenyl group attached to an ethane sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)ethane-1-sulfonylfluoride typically involves the reaction of 3-bromobenzene with ethane sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)ethane-1-sulfonylfluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

1-(3-bromophenyl)ethane-1-sulfonylfluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)ethane-1-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-bromophenyl)ethane-1-sulfonylfluoride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(3-bromophenyl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKTXDOMGAHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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